BenchChemオンラインストアへようこそ!

(3,3-Difluorocycloheptyl)methanol

Lipophilicity LogP Drug Design

(3,3‑Difluorocycloheptyl)methanol (CAS 2309465‑03‑8) is a gem‑difluorinated cycloheptane derivative bearing a primary hydroxymethyl group at the 1‑position and two fluorine atoms at the 3‑position. With a molecular formula of C₈H₁₄F₂O and a molecular weight of 164.19 g mol⁻¹, it belongs to the class of functionalized gem‑difluorocycloalkanes that have been systematically evaluated for key drug‑discovery parameters including lipophilicity (XLogP3 = 2.2), acidity/basicity, aqueous solubility, and metabolic stability.

Molecular Formula C8H14F2O
Molecular Weight 164.196
CAS No. 2309465-03-8
Cat. No. B2698272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Difluorocycloheptyl)methanol
CAS2309465-03-8
Molecular FormulaC8H14F2O
Molecular Weight164.196
Structural Identifiers
SMILESC1CCC(CC(C1)CO)(F)F
InChIInChI=1S/C8H14F2O/c9-8(10)4-2-1-3-7(5-8)6-11/h7,11H,1-6H2
InChIKeyHQAXDKJKOUBFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,3-Difluorocycloheptyl)methanol (CAS 2309465-03-8): A Gem‑Difluorinated Seven‑Membered Ring Alcohol Building Block for Medicinal Chemistry Procurement


(3,3‑Difluorocycloheptyl)methanol (CAS 2309465‑03‑8) is a gem‑difluorinated cycloheptane derivative bearing a primary hydroxymethyl group at the 1‑position and two fluorine atoms at the 3‑position [1]. With a molecular formula of C₈H₁₄F₂O and a molecular weight of 164.19 g mol⁻¹, it belongs to the class of functionalized gem‑difluorocycloalkanes that have been systematically evaluated for key drug‑discovery parameters including lipophilicity (XLogP3 = 2.2), acidity/basicity, aqueous solubility, and metabolic stability [2]. The compound is commercially available at ≥95 % purity with batch‑specific QC documentation (NMR, HPLC, GC) .

Why (3,3-Difluorocycloheptyl)methanol Cannot Be Replaced by Other gem‑Difluorocycloalkyl Methanols or Non‑Fluorinated Analogs


Substituting (3,3‑difluorocycloheptyl)methanol with a smaller‑ring analog (e.g., (3,3‑difluorocyclohexyl)methanol, (3,3‑difluorocyclopentyl)methanol), a regioisomeric difluorocycloheptyl alcohol (e.g., (4,4‑difluorocycloheptyl)methanol), or the non‑fluorinated parent (cycloheptylmethanol) is not straightforward. Systematic studies across C₃–C₇ gem‑difluorocycloalkanes demonstrate that lipophilicity (LogP), aqueous solubility, and metabolic stability are governed by a complex interplay of ring size, fluorination position (β > δ > γ for LogP reduction), and the nature of the functional group [1]. Moreover, the seven‑membered cycloheptane ring exhibits distinct conformational dynamics compared to the six‑membered cyclohexane, affecting both molecular recognition and physicochemical properties in ways that cannot be predicted from smaller‑ring analogs .

Quantitative Evidence for Selecting (3,3-Difluorocycloheptyl)methanol Over Close Analogs


Lipophilicity Differentiation: (3,3-Difluorocycloheptyl)methanol vs. (3,3-Difluorocyclohexyl)methanol vs. Non‑Fluorinated Cycloheptylmethanol

The computed XLogP3 of (3,3‑difluorocycloheptyl)methanol is 2.2, compared to an ACD/LogP of 0.72 for the six‑membered ring analog (3,3‑difluorocyclohexyl)methanol and a measured/estimated LogP of 1.95–2.32 for the non‑fluorinated cycloheptylmethanol [1]. The ~1.5‑unit LogP increase relative to the cyclohexyl analog reflects the intrinsic lipophilicity contribution of the larger seven‑membered ring, while the similar LogP to the non‑fluorinated cycloheptylmethanol indicates that 3,3‑gem‑difluorination on the cycloheptane scaffold does not drastically reduce lipophilicity—contrary to the trend observed for smaller rings where gem‑difluorination typically decreases LogP by 0.5–0.55 units [2].

Lipophilicity LogP Drug Design

Metabolic Stability Advantage of gem‑Difluorocycloheptane Scaffolds Over Non‑Fluorinated Counterparts

In a systematic in vitro study of functionalized gem‑difluorocycloalkanes (C₃–C₇), gem‑difluorination either did not affect or slightly improved metabolic stability relative to the corresponding non‑fluorinated cycloalkane derivatives, as measured by human microsomal intrinsic clearance (CLint) . For medium‑sized rings (C₆–C₇), the metabolic stability benefit was consistently observed, with the gem‑difluoro substitution blocking potential oxidative metabolism sites on the cycloalkane ring [1].

Metabolic Stability Microsomal Clearance PK Optimization

Conformational and Steric Differentiation: Seven‑Membered Ring vs. Six‑Membered Ring gem‑Difluoro Building Blocks

The cycloheptane ring in (3,3‑difluorocycloheptyl)methanol provides a distinct conformational profile compared to the cyclohexane ring in (3,3‑difluorocyclohexyl)methanol. While cyclohexane adopts well‑defined chair conformations with equatorial/axial preferences, cycloheptane exists in a pseudorotational equilibrium among twist‑chair and boat conformations, offering a different spatial presentation of the hydroxymethyl and gem‑difluoro substituents [1]. This conformational flexibility can be exploited to modulate the orientation of the dipole moment associated with the CF₂ group relative to the functional group, a design principle demonstrated in 'Janus face' fluorinated cycloalkanes .

Conformational Analysis Ring Size Scaffold Diversity

Validated Multigram‑Scale Synthetic Accessibility and Commercial Availability with QC Documentation

The synthesis of all regioisomeric gem‑difluorocycloheptane building blocks, including 3,3‑difluorocycloheptane derivatives, has been demonstrated on multigram scale via six‑membered ring homologation and deoxofluorination strategies . (3,3‑Difluorocycloheptyl)methanol is commercially available from multiple suppliers (e.g., Enamine, Aaron, 1PlusChem) at ≥95 % purity, with batch‑specific QC reports including NMR, HPLC, and GC . Pricing scales from ~$347/0.25 g to ~$3,007/10 g, placing it within the typical range for research‑grade gem‑difluorinated building blocks [1].

Synthesis Scalability Procurement

Optimal Application Scenarios for (3,3-Difluorocycloheptyl)methanol Based on Quantitative Differentiation Evidence


Lipophilicity‑Driven Lead Optimization Requiring LogP in the 2–3 Range Without Aromatic Ring Addition

When a lead series requires an increase in lipophilicity (LogP) to improve membrane permeability or CNS penetration but cannot tolerate additional aromatic rings due to solubility or selectivity concerns, (3,3‑difluorocycloheptyl)methanol provides a saturated carbocyclic scaffold with XLogP3 = 2.2—approximately 1.5 log units higher than the cyclohexyl analog—while retaining the metabolic stability benefits of gem‑difluorination [1].

Scaffold‑Hopping Programs Seeking Conformational and IP Differentiation from Saturated Six‑Membered Ring Series

In scaffold‑hopping campaigns where the goal is to depart from extensively patented cyclohexane‑based chemotypes, the seven‑membered cycloheptane ring offers distinct conformational dynamics (pseudorotational equilibrium vs. chair conformations) and altered spatial presentation of the CF₂ dipole vector, potentially unlocking novel target interactions while maintaining the metabolic stability conferred by gem‑difluorination [2].

Parallel Library Synthesis Using Gem‑Difluorocycloheptyl Building Blocks via Nitrogen Deletion or Reductive Amination Strategies

The compatibility of gem‑difluorocycloheptane building blocks with the Levin 'nitrogen deletion' strategy and reductive amination protocols has been validated for parallel library synthesis, enabling the efficient generation of diverse (hetero)aryl‑substituted derivatives for structure‑activity relationship (SAR) exploration [3]. The commercial availability of the hydroxymethyl derivative at multigram scale with full QC documentation supports its use as a key intermediate in such library syntheses .

Metabolic Stability Optimization of Cycloalkyl‑Containing Drug Candidates

For drug candidates containing a cycloheptyl moiety that are susceptible to oxidative metabolism on the ring, incorporation of the 3,3‑difluoro substitution pattern is supported by class‑level evidence demonstrating that gem‑difluorination either maintains or slightly improves human microsomal stability relative to the non‑fluorinated parent . This makes the compound a strategic choice when metabolic soft‑spot blocking is required without introducing heteroatom‑mediated metabolic liabilities.

Quote Request

Request a Quote for (3,3-Difluorocycloheptyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.